molecular formula C7H10F2O3 B13623662 6,6-Difluorooxepane-2-carboxylic acid

6,6-Difluorooxepane-2-carboxylic acid

Cat. No.: B13623662
M. Wt: 180.15 g/mol
InChI Key: GAUBJWZCOHWPSK-UHFFFAOYSA-N
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Description

6,6-Difluorooxepane-2-carboxylic acid is a fluorinated organic compound characterized by the presence of two fluorine atoms and an oxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorooxepane-2-carboxylic acid typically involves the introduction of fluorine atoms into the oxepane ring. One common method is the fluorination of oxepane-2-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluorooxepane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane-2,6-dione, while reduction can produce 6,6-difluorooxepane-2-ol.

Scientific Research Applications

6,6-Difluorooxepane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 6,6-Difluorooxepane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 6-Fluorochromane-2-carboxylic acid
  • 6,6-Difluorohexanoic acid
  • 6,6-Difluoroheptanoic acid

Comparison: Compared to these similar compounds, 6,6-Difluorooxepane-2-carboxylic acid is unique due to its oxepane ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H10F2O3

Molecular Weight

180.15 g/mol

IUPAC Name

6,6-difluorooxepane-2-carboxylic acid

InChI

InChI=1S/C7H10F2O3/c8-7(9)3-1-2-5(6(10)11)12-4-7/h5H,1-4H2,(H,10,11)

InChI Key

GAUBJWZCOHWPSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC(C1)(F)F)C(=O)O

Origin of Product

United States

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